molecular formula C19H34O2 B073151 Methyl octadec-9-ynoate CAS No. 1120-32-7

Methyl octadec-9-ynoate

Cat. No.: B073151
CAS No.: 1120-32-7
M. Wt: 294.5 g/mol
InChI Key: VGXHOYHYUMFLPG-UHFFFAOYSA-N
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Description

Methyl octadec-9-ynoate: is an organic compound with the molecular formula C19H34O2 It is a methyl ester derivative of octadecynoic acid, characterized by the presence of a triple bond at the ninth carbon of the octadecane chain9-octadecynoic acid methyl ester and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl octadec-9-ynoate can be synthesized through the esterification of octadecynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Methyl octadec-9-ynoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: One notable oxidation reaction involves the use of selenium dioxide and tert-butyl hydroperoxide, which results in the formation of positional isomers of mono-keto, hydroxy-keto, and dihydroxy derivatives .

Reduction: Reduction reactions can convert the triple bond in this compound to a double bond or a single bond, depending on the reagents and conditions used.

Substitution: Substitution reactions may involve the replacement of the ester group with other functional groups, such as amides or alcohols, through nucleophilic substitution mechanisms.

Common Reagents and Conditions:

    Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Scientific Research Applications

Methyl octadec-9-ynoate has several scientific research applications across various fields:

Chemistry:

  • Used as a precursor in the synthesis of complex organic molecules.
  • Employed in studies involving the reactivity of acetylenic compounds.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry:

Mechanism of Action

Methyl octadec-9-ynoate can be compared with other similar compounds, such as methyl octadec-9-enoate and methyl octadecanoate:

Uniqueness: The presence of the triple bond in this compound makes it a versatile compound for various chemical transformations, providing unique opportunities for synthesis and applications that are not possible with its saturated or mono-unsaturated counterparts.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl octadec-9-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-9,12-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXHOYHYUMFLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336560
Record name 9-Octadecynoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120-32-7
Record name 9-Octadecynoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of Methyl octadec-9-ynoate in the context of the provided research?

A1: this compound was identified as a major component (17.64%) in the ethanol extract of Achillea millefolium aerial parts. [] This extract demonstrated notable antibabesial activity against Babesia canis, a parasite that causes babesiosis in animals. [] While the specific role of this compound in this activity wasn't isolated, its presence within an active extract suggests potential for further investigation into its individual biological properties.

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